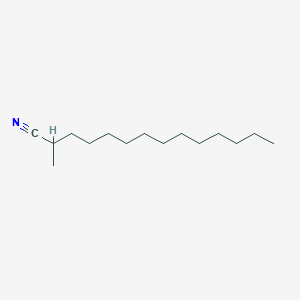

2-Methyltetradecanenitrile

Description

2-Methyltetradecanenitrile (CAS: 97415-95-7) is a branched aliphatic nitrile with the molecular formula C₁₅H₂₉N. Its structure features a 14-carbon chain (tetradecane) with a methyl group branching at the second carbon and a nitrile (-C≡N) functional group at the terminal position. It is available commercially through platforms like 960 Chemical Network, which provides structural data (e.g., MOL files) and procurement services .

Properties

CAS No. |

97415-95-7 |

|---|---|

Molecular Formula |

C15H29N |

Molecular Weight |

223.40 g/mol |

IUPAC Name |

2-methyltetradecanenitrile |

InChI |

InChI=1S/C15H29N/c1-3-4-5-6-7-8-9-10-11-12-13-15(2)14-16/h15H,3-13H2,1-2H3 |

InChI Key |

ODZWYPGLNBEART-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyltetradecanenitrile can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Nitriles can be made by dehydrating amides. This is done by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, producing hydroxynitriles.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the methods mentioned above, with optimizations for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

2-Methyltetradecanenitrile undergoes several types of chemical reactions:

Hydrolysis: In the presence of acids or bases, nitriles can be hydrolyzed to carboxylic acids or amides.

Reaction with Grignard Reagents: Nitriles react with Grignard reagents to form ketones.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).

Grignard Reaction: Grignard reagents (RMgX).

Major Products Formed

Hydrolysis: Carboxylic acids or amides.

Reduction: Primary amines.

Grignard Reaction: Ketones.

Scientific Research Applications

2-Methyltetradecanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyltetradecanenitrile involves its interaction with molecular targets and pathways in biological systems. The cyano group (-CN) can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its application, such as its role in organic synthesis or potential therapeutic effects .

Comparison with Similar Compounds

Data Table: Comparative Analysis

Key Research Findings

- Chain Length vs. Physical Properties : Longer aliphatic chains (e.g., this compound) exhibit higher boiling points and lower solubility in polar solvents compared to shorter analogs like 2-Methyldecanenitrile.

- Functional Group Impact : Unsaturated or aromatic nitriles (e.g., 2-Methyl-3-butenenitrile, 2-Chloro-6-methylbenzonitrile) demonstrate enhanced reactivity in targeted chemical transformations.

- Industrial Relevance : Stability under extreme conditions (e.g., 2-Methyldecanenitrile in bleach systems) underscores the importance of structural tailoring for niche applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.